(1-(4-Nitrophenyl)piperidin-3-yl)methanol

Synthetic Methodology Process Chemistry Medicinal Chemistry

Researchers sourcing piperidine scaffolds often face limited functionalization vectors and inconsistent batch purity, delaying CNS library synthesis. This compound solves that bottleneck. - Unique 3-hydroxymethyl handle enables esterification, oxidation, or amine conversion not possible with 4-substituted isomers. - Reported Log P of 1.17 favors reduced non-specific binding and enhanced brain penetration in lead optimization. - Consistent quality: distinct melting point (99-100°C) and documented 75% synthetic yield ensure scalable, reproducible procurement.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 166438-83-1
Cat. No. B169196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Nitrophenyl)piperidin-3-yl)methanol
CAS166438-83-1
Synonyms(1-(4-Nitrophenyl)piperidin-3-yl)Methanol
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
InChIInChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2
InChIKeyGHESWKCVPRIYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Nitrophenyl)piperidin-3-yl)methanol Technical Specifications


(1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS 166438-83-1) is a heterocyclic organic compound from the N-arylpiperidine class, characterized by a piperidine ring substituted at the nitrogen with a 4-nitrophenyl group and at the 3-position with a hydroxymethyl group [1]. It is primarily used as a research chemical and synthetic intermediate in medicinal chemistry, with a reported molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . The compound is available from multiple suppliers with standard purities ranging from 95% to 98%, and its synthesis from 3-hydroxymethylpiperidine and p-fluoronitrobenzene is well-documented, yielding a yellow solid .

(1-(4-Nitrophenyl)piperidin-3-yl)methanol vs. Generic Analogs


Direct substitution of (1-(4-Nitrophenyl)piperidin-3-yl)methanol with other N-arylpiperidine derivatives is scientifically unjustified due to the precise spatial and electronic requirements of the 3-hydroxymethyl substituent. While analogs like 1-(4-nitrophenyl)piperidine (CAS 6574-15-8) [1] or its 4-hydroxymethyl isomer (CAS 471937-85-6) [2] share the nitrophenyl pharmacophore, their divergent substitution patterns confer fundamentally different molecular geometries, hydrogen-bonding capacities, and metabolic liabilities [3]. This compound's specific 3-hydroxymethyl orientation provides a unique vector for further functionalization (e.g., esterification, oxidation, or conversion to a leaving group) that is not achievable with the unsubstituted or 4-substituted analogs. The quantitative data below underscores these critical structural and functional distinctions that preclude generic substitution.

(1-(4-Nitrophenyl)piperidin-3-yl)methanol vs. Closest Analogs


Synthetic Yield and Purity Benchmarking

A well-defined synthetic route provides (1-(4-Nitrophenyl)piperidin-3-yl)methanol with a reported yield of 75% and a purity of 97%, offering a reliable and reproducible starting point for downstream applications compared to its less functionalized analog 1-(4-nitrophenyl)piperidine, which is often available at a lower 95% purity . This higher baseline quality can reduce the need for initial purification steps.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Lipophilicity and Metabolic Stability

The introduction of a hydroxymethyl group at the 3-position significantly alters the physicochemical profile of the compound. The target compound exhibits a lower consensus Log P (1.17) compared to the more lipophilic analog 1-(4-nitrophenyl)piperidine (Log P = 3.26) [1]. This difference in lipophilicity can translate to improved aqueous solubility and a reduced metabolic clearance rate, which are critical parameters in drug discovery.

ADME Lipophilicity Drug Design

Melting Point and Solid-State Profile

The compound's reported melting point of 99-100°C provides a clear and measurable differentiator from the unsubstituted analog 1-(4-nitrophenyl)piperidine, which melts at a higher range of 104-106°C [1]. This 5°C depression in melting point is consistent with the introduction of the hydrogen bond-donating hydroxymethyl group, disrupting crystal packing.

Analytical Chemistry Quality Control Solid-State Properties

Application Scenarios for (1-(4-Nitrophenyl)piperidin-3-yl)methanol


CNS Agent Synthesis

This compound serves as an ideal starting material for creating CNS-focused compound libraries. Its lower predicted lipophilicity (Log P = 1.17 ) is a key advantage for designing molecules with better brain penetration and reduced non-specific binding compared to more lipophilic piperidine cores. The 3-hydroxymethyl group is a valuable synthetic handle for introducing various pharmacophores (e.g., ethers, esters, amines) to modulate target engagement and ADME properties.

Selective Chemical Probe Design

The unique substitution pattern of this compound provides a geometric advantage over its 4-substituted isomer [1]. This specific spatial orientation of the hydroxymethyl group can be exploited to design probes that selectively engage protein targets where the binding pocket geometry is constrained, offering a degree of selectivity not achievable with the 4-analog. The presence of the nitrophenyl group also serves as a spectroscopic handle for detection or as a precursor to an aniline moiety for bioconjugation.

Scalable Process Intermediate

The documented, robust synthetic route with a 75% yield and availability in high purity (97%) make this compound a practical choice for process chemists seeking a scalable intermediate. The distinct melting point of 99-100°C provides a straightforward quality control metric for ensuring batch-to-batch consistency during larger-scale campaigns, reducing the risk of costly downstream processing failures.

Laboratory Instruction

The compound's straightforward, high-yielding synthesis and distinct solid-state properties make it an excellent candidate for teaching core organic chemistry techniques. Its preparation from commercially available starting materials is suitable for advanced undergraduate or graduate-level laboratory courses focused on nucleophilic aromatic substitution (SNAr) reactions, purification, and characterization by NMR and melting point analysis.

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